molecular formula C19H22N4O2 B2799350 N-(4-phenylbutan-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1396793-50-2

N-(4-phenylbutan-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Cat. No. B2799350
CAS RN: 1396793-50-2
M. Wt: 338.411
InChI Key: BBIPVXTWXRQLPU-UHFFFAOYSA-N
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Description

N-(4-phenylbutan-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, also known as AZD8055, is a small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) kinase. mTOR is a key regulator of cell growth, proliferation, and survival. AZD8055 has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.

Scientific Research Applications

Antimicrobial Applications

  • Growth Inhibition of Microorganisms : Pyrazine derivatives have shown promising effects against the growth of Leuconostoc sp. and other tested Gram-positive, Gram-negative bacteria, and fungi. Synthesis and reactions of 4-pyrazine-2-carboxamido carboxylic acid derivatives have been studied, yielding various N-[4-(5-oxo-oxazol-2-yl)-phenyl]pyrazine-2-carboxamides with significant antimicrobial screening results (Abdelwahab et al., 2007).
  • Antibacterial and Antifungal Screening : A series of novel 2-azetidinones derived from pyrazin dicarboxylic acid have been synthesized, demonstrating excellent antibacterial and antifungal activities. The structural assignments of these compounds were confirmed through spectroscopic analysis such as IR, 1H NMR, 13C NMR, and elemental analysis (Ayyash & Habeeb, 2019).

Anticancer Applications

  • Anticancer Evaluation : N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide was synthesized and characterized, showing antibacterial, antifungal, and anticancer activity against MDA-MB-231 breast cancer cells. Spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy were used for characterization (Senthilkumar et al., 2021).

Chemical Stability and Degradation

  • Stability and Degradation : The stability of bortezomib, a boronic drug with a core similar to the pyrazine-2-carboxamide structure, under clinical use conditions has been examined. This study found that the drug is stable for a week under common use conditions but undergoes slow oxidative deboronation over time, partially inactivating the product (Bolognese et al., 2009).

properties

IUPAC Name

N-(4-phenylbutan-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-14(7-8-15-5-3-2-4-6-15)22-18(24)16-12-23(13-16)19(25)17-11-20-9-10-21-17/h2-6,9-11,14,16H,7-8,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIPVXTWXRQLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-phenylbutan-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

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